molecular formula C9H7NO3 B1585652 Methyl 3-isocyanatobenzoate CAS No. 41221-47-0

Methyl 3-isocyanatobenzoate

Cat. No. B1585652
CAS RN: 41221-47-0
M. Wt: 177.16 g/mol
InChI Key: WBGWGERFPSYHDT-UHFFFAOYSA-N
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Description

Methyl 3-isocyanatobenzoate, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aryl isocyanate . It has a molecular formula of C9H7NO3 .


Molecular Structure Analysis

The molecular structure of Methyl 3-isocyanatobenzoate consists of a benzene ring substituted with an isocyanate group and a methoxycarbonyl group . The average mass is 177.157 Da and the monoisotopic mass is 177.042587 Da .


Physical And Chemical Properties Analysis

Methyl 3-isocyanatobenzoate has a density of 1.2±0.1 g/cm³ . Its boiling point is 271.4±23.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.0±3.0 kJ/mol , and the flash point is 128.1±17.1 °C .

Scientific Research Applications

Parabens in Adipogenesis

Methyl 3-isocyanatobenzoate is structurally related to parabens, a group of alkyl esters of p-hydroxybenzoic acid, which include methylparaben. Research has shown that parabens promote adipogenesis (or adipocyte differentiation) in murine 3T3-L1 cells. This is evidenced by changes in adipocyte morphology, lipid accumulation, and mRNA expression of adipocyte-specific markers. The study highlights the need for further examination of the role of parabens in adipogenesis in vivo (Hu et al., 2013).

Solid Lipid Nanoparticles in Agriculture

The use of methyl 3-isocyanatobenzoate-related compounds like methyl-2-benzimidazole carbamate (MBC) in agriculture for controlling fungal diseases has been studied. Solid lipid nanoparticles and polymeric nanocapsules have been investigated as carrier systems for these fungicides. Such systems offer modified release profiles, reduced environmental toxicity, and improved efficiency in disease prevention (Campos et al., 2015).

Health Aspects of Methyl Paraben

Methyl paraben, closely related to methyl 3-isocyanatobenzoate, has been used for over 50 years as a preservative in various products. It is rapidly absorbed and excreted without accumulation. Although considered practically non-toxic, its effects on mitochondrial function and potential for contact sensitivity have been noted (Soni et al., 2002).

Radiation Degradation of Nitrogenous Compounds

Studies on the degradation of nitrogenous compounds like 3-methylindole, which shares structural similarities with methyl 3-isocyanatobenzoate, reveal that ionizing radiation can effectively remove such pollutants from wastewater. This technique could be beneficial in treating water contaminated with related compounds (He et al., 2022).

Methylparaben under Light Irradiation

Research on methylparaben, a compound related to methyl 3-isocyanatobenzoate, shows that light irradiation can produce reactive photoproducts. These photoproducts, combined with metabolism, might lead to DNA damage. This study indicates potential skin damage and carcinogenic risks associated with methylparaben when exposed to sunlight (Okamoto et al., 2008).

Safety And Hazards

Methyl 3-isocyanatobenzoate is considered hazardous. It is combustible and harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin, eyes or clothing, and to use personal protective equipment .

properties

IUPAC Name

methyl 3-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWGERFPSYHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369864
Record name Methyl 3-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isocyanatobenzoate

CAS RN

41221-47-0
Record name Methyl 3-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-isocyanatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Pillaiyar, M Funke, H Al-Hroub, S Weyler… - European Journal of …, 2020 - Elsevier
… derivatives 22a-c were synthesized by reaction of various N-(aminophenyl)-3-methylbenzamides (19a,c) and amino-N-3-tolylbenzamides (19b,d) with methyl 3-isocyanatobenzoate 21a …
Number of citations: 8 www.sciencedirect.com
YW Liu, KS Shia, CH Wu, KL Liu, YC Yeh… - Bioconjugate …, 2017 - ACS Publications
A series of zinc(II) dipicolylamine (ZnDPA)-based drug conjugates have been synthesized to probe the potential of phosphatidylserine (PS) as a new antigen for small molecule drug …
Number of citations: 21 pubs.acs.org
WD Frey, A Chaudhry, PF Slepicka, AM Ouellette… - Stem cell reports, 2017 - cell.com
Chromatin remodeling is a key requirement for transcriptional control of cellular differentiation. However, the factors that alter chromatin architecture in mammary stem cells (MaSCs) are …
Number of citations: 51 www.cell.com
O Martí-Marí, B Martínez-Gualda… - European Journal of …, 2022 - Elsevier
We have recently described a novel family of compounds of reduced size and dual anti-HIV and anti-EV71 activity that encompasses tripodal and tetrapodal derivatives. The tripodal …
Number of citations: 6 www.sciencedirect.com
P Ycas - 2020 - conservancy.umn.edu
Epigenetics is the study of heritable changes in genome expression which alter organism phenotype. Genome expression is controlled by access to specific DNA, which in turn is …
Number of citations: 0 conservancy.umn.edu
Y Dai, Y Guo, RR Frey, Z Ji, ML Curtin… - Journal of medicinal …, 2005 - ACS Publications
… Compound 25 was prepared using the same procedure as described for the synthesis of 9 by substituting methyl 3-isocyanatobenzoate for phenyl isocyanate. H NMR (DMSO-d 6 ) δ …
Number of citations: 221 pubs.acs.org
Y Fu, Y Wang, S Wan, Z Li, G Wang, J Zhang, X Wu - Molecules, 2017 - mdpi.com
RAF (Ras activating factor) kinases are important and attractive targets for cancer therapy. With the aim of discovering RAF inhibitors that bind to DFG-out inactive conformation created …
Number of citations: 9 www.mdpi.com
SE Kirberger - 2019 - search.proquest.com
Molecular imaging is the process of using targeted probes to detect abnormalities at the molecular level by observing interactions to specific biomarkers. Magnetic resonance imaging (…
Number of citations: 2 search.proquest.com

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